Product packaging for Lovastatin ammonium salt(Cat. No.:CAS No. 77550-67-5)

Lovastatin ammonium salt

Cat. No.: B164569
CAS No.: 77550-67-5
M. Wt: 439.6 g/mol
InChI Key: AOIIYQZTRFOGNN-AXHZAXLDSA-N
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Description

Historical Context and Discovery within Natural Product Research

The story of mevinolinic acid is intrinsically linked to the discovery of statins, a class of drugs that revolutionized the management of hypercholesterolemia. In the 1970s, Japanese microbiologist Akira Endo, while searching for antimicrobial agents, discovered a potent inhibitor of HMG-CoA reductase in a fermentation broth of Penicillium citrinum. wikipedia.orgnews-medical.net This compound, named compactin (or mevastatin), was the first of its kind to be identified. news-medical.net

Following this groundbreaking discovery, researchers at Merck Research Laboratories, led by Alfred Alberts, embarked on their own screening program. In 1978, they isolated a new, highly potent HMG-CoA reductase inhibitor from a fermentation broth of the fungus Aspergillus terreus. wikipedia.orgebsco.com This compound was initially named mevinolin and later became known as lovastatin (B1675250). wikipedia.org Coincidentally, Akira Endo's team also independently identified the same compound shortly after. news-medical.net

Mevinolin, in its lactone form, is the precursor to the biologically active mevinolinic acid. nih.gov The initial discovery and subsequent research focused on "mevinolin," which was found to be a potent inhibitor of cholesterol synthesis. nih.gov The active form, mevinolinic acid, is generated in the body through the hydrolysis of the lactone ring of lovastatin. nih.gov The discovery of these natural products from fungi like Aspergillus terreus and Pleurotus ostreatus (oyster mushroom) marked a pivotal moment in natural product research, demonstrating the potential of microbial metabolites as therapeutic agents. wikipedia.orgwikipedia.org

Mevinolinic Acid's Significance in Metabolic Research Paradigms

Mevinolinic acid's primary significance in metabolic research lies in its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govontosight.ai This enzyme catalyzes a critical rate-limiting step in the cholesterol biosynthesis pathway. wikipedia.org By competitively inhibiting this enzyme, mevinolinic acid effectively reduces the endogenous production of cholesterol. ontosight.ai

The discovery of mevinolinic acid and its precursor, lovastatin, provided researchers with a powerful tool to study the intricacies of cholesterol metabolism. nih.gov Its high potency, with a Ki (inhibition constant) of 0.6 nM for the hydroxy acid form, made it a more effective inhibitor than the previously discovered compactin. nih.govpnas.org

Research utilizing mevinolinic acid has been instrumental in elucidating the regulatory mechanisms of cholesterol synthesis. nih.gov Studies have shown that inhibiting HMG-CoA reductase with mevinolinic acid not only decreases cholesterol synthesis but also influences other related metabolic pathways, such as bile acid synthesis. nih.govnih.gov This has provided valuable insights into the interconnectedness of lipid metabolism. The ability to modulate a key enzymatic step with such specificity has made mevinolinic acid and its derivatives indispensable in metabolic research. scbt.com

Structural Interconversion Dynamics: Mevinolinic Acid (Hydroxy Acid Form) and its Lactone Precursor

Mevinolinic acid exists in a dynamic equilibrium with its lactone precursor, lovastatin. researchgate.net Mevinolinic acid is the open-ring β-hydroxy acid form, while lovastatin is the closed-ring lactone. nih.govsid.ir This interconversion is pH-dependent. researchgate.netresearchgate.net

In the acidic environment of the stomach, the lactone form (lovastatin) is favored. However, in the body, particularly in the liver where it primarily acts, the lactone is hydrolyzed to the active open-ring hydroxy acid form, mevinolinic acid. nih.govsid.ir This conversion is essential for its biological activity, as the hydroxy acid structure mimics the natural substrate of HMG-CoA reductase. sid.ir

Studies have shown that the equilibrium between the two forms can be influenced by the pH of the surrounding medium. researchgate.net For instance, in a solution with a pH of 4.98, the concentrations of both the lactone and hydroxy acid forms of lovastatin are equal. researchgate.netebi.ac.ukebi.ac.uk Under more alkaline conditions, the formation of mevinolinic acid is favored. researchgate.netebi.ac.uk This pH-dependent interconversion is a critical factor in both the production of lovastatin through fermentation and its subsequent biological action in the body. researchgate.netresearchgate.net The process of converting mevinolinic acid back to its lactone form, known as lactonization, is typically carried out in an acidic medium during the purification process of lovastatin. google.com

FeatureMevinolinic Acid, Monoammonium SaltLovastatin (Lactone Precursor)
Chemical Structure Open-ring β-hydroxy acid with an ammonium (B1175870) saltClosed-ring lactone
Biological Activity Active inhibitor of HMG-CoA reductaseInactive precursor, requires hydrolysis to the open-ring form
Solubility Generally more soluble in aqueous solutionsLess soluble in aqueous solutions
Conversion Can be converted to the lactone form under acidic conditionsHydrolyzed to the hydroxy acid form in the body
Primary Form in Fermentation Major form in the fermentation broth of Aspergillus terreus sid.irCan be formed from mevinolinic acid during extraction and purification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41NO6 B164569 Lovastatin ammonium salt CAS No. 77550-67-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77550-67-5

Molecular Formula

C24H41NO6

Molecular Weight

439.6 g/mol

IUPAC Name

azanium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

AOIIYQZTRFOGNN-AXHZAXLDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

Microbial Biosynthesis and Advanced Bioprocess Engineering of Mevinolinic Acid

Identification and Characterization of Mevinolinic Acid Producing Microorganisms

The discovery and characterization of microorganisms capable of producing mevinolinic acid have been pivotal in its development as a therapeutic agent. Fungi, in particular, have been identified as the primary producers.

Aspergillus terreus is the most well-documented and industrially significant producer of mevinolinic acid. nih.govnih.gov Various strains of A. terreus have been isolated and studied for their production capabilities. Research has demonstrated that different strains exhibit varying levels of mevinolinic acid production, highlighting the importance of strain selection and improvement programs for industrial applications. scispace.comresearchgate.netnih.gov For instance, studies have identified strains like A. terreus J9 and ATCC 74135 as high-yield producers under specific fermentation conditions. scispace.comnih.gov

Mevinolinic Acid Production by Various Aspergillus terreus Strains
StrainProduction Level (mg/L)Reference
A. terreus J9148.66 (in Dox-rice medium) scispace.com
A. terreus J9 (in 7.5 L fermenter)932.15 scispace.com
A. terreus (optimized medium)1761.6 researchgate.net
A. terreus AUMC 15760High producer (qualitative) mdpi.com

Species of the genus Monascus, particularly M. purpureus, M. ruber, and M. pilosus, are also known producers of mevinolinic acid, which they synthesize as part of a larger group of secondary metabolites, including pigments. nih.govnih.gov These fungi are traditionally used in the production of red yeast rice. nih.gov While Aspergillus terreus is generally considered a more potent producer for industrial purposes, Monascus species represent an important alternative source and have been the subject of research to optimize their production capabilities. mdpi.com Strains of M. pilosus are considered ideal for producing functional red yeast rice due to their ability to produce significant amounts of monacolin K (mevinolinic acid) without the concurrent production of the mycotoxin citrinin. mdpi.com

The search for novel microbial sources of mevinolinic acid and other bioactive compounds is an ongoing area of research. biomedres.usresearchgate.net While Aspergillus and Monascus remain the primary genera of interest, scientists are exploring diverse environments to isolate new fungal and bacterial strains with the potential for producing unique or higher yields of secondary metabolites. mdpi.comnih.govnih.gov This exploration includes endophytic fungi and bacteria from various ecological niches. mdpi.comnih.gov The rationale behind this is that the immense diversity of microorganisms represents a largely untapped reservoir of novel biosynthetic capabilities.

Elucidation of Mevinolinic Acid Biosynthetic Pathways

Understanding the biosynthetic pathway of mevinolinic acid is crucial for optimizing its production through metabolic engineering and process control. The synthesis is a complex process involving a polyketide synthase and a series of modifying enzymes.

Mevinolinic acid is classified as a polyketide, a large and diverse class of natural products synthesized from simple carboxylic acid precursors. nih.govnih.gov Isotopic labeling studies have been instrumental in deciphering the building blocks of the mevinolinic acid molecule. These studies have confirmed that the biosynthesis of mevinolinic acid by Aspergillus terreus utilizes acetate (B1210297) and methionine as primary precursors. nih.govasm.orgasm.org

Specifically, the core polyketide backbone is assembled from acetate units via a mechanism analogous to fatty acid biosynthesis. nih.govnih.gov The methyl group on the hexahydronaphthalene (B12109599) ring and the methyl group of the 2-methylbutyrate (B1264701) side chain are derived from methionine. nih.govnih.gov These precursor incorporation studies have provided a fundamental understanding of the carbon flow into the mevinolinic acid molecule, which is essential for developing strategies to enhance its production.

Precursors for Mevinolinic Acid Biosynthesis
PrecursorIncorporated intoReference
[1-¹⁴C]acetatePolyketide backbone and 2-methylbutyric acid side chain nih.govasm.org
[methyl-¹⁴C]methionineMethyl group on the main ring and the 2-methylbutyric acid side chain nih.govasm.org

The genes responsible for mevinolinic acid biosynthesis in Aspergillus terreus are organized in a contiguous gene cluster, commonly referred to as the lov cluster. researchgate.net This cluster contains all the genes necessary for the synthesis and regulation of mevinolinic acid. The identification and functional characterization of these genes have been a significant focus of research.

The lov gene cluster includes genes encoding a polyketide synthase (PKS), an enoyl reductase, and other tailoring enzymes that modify the polyketide intermediate to form the final mevinolinic acid structure. researchgate.net A key regulatory gene within this cluster is lovE. nih.govmednexus.org Studies have shown that lovE encodes a GAL4-like transcriptional factor that positively regulates the expression of the other genes in the lov cluster. nih.govmednexus.org Overexpression of lovE has been demonstrated to increase the production of mevinolinic acid, making it a prime target for genetic engineering strategies aimed at improving yields. researchgate.net The elucidation of the functions of the genes within the lov cluster provides a roadmap for the rational design of strains with enhanced mevinolinic acid production capabilities.

Interplay with Primary Metabolism: Fatty Acid Biosynthesis Relationship

The biosynthesis of mevinolinic acid is closely related to fatty acid biosynthesis, as both pathways utilize acetyl-CoA as a primary precursor. wikipedia.orgcsun.edu Fatty acid synthesis involves the creation of fatty acids from acetyl-CoA and NADPH by the action of fatty acid synthase enzymes. wikipedia.orgnih.gov Most acetyl-CoA converted into fatty acids is derived from carbohydrates through the glycolytic pathway. wikipedia.org This acetyl-CoA must be transported from the mitochondria, where it is generated, to the cytosol for fatty acid synthesis to occur. csun.edu

Studies comparing the incorporation of acetate into mevinolinic acid and fatty acids have revealed a distinct temporal relationship. The biosynthesis of mevinolinic acid typically increases and reaches its maximum rate between the third and fifth day of fungal growth. nih.gov Notably, this peak in production coincides with the cessation of cell growth and a negligible rate of fatty acid biosynthesis. nih.gov This inverse relationship suggests a metabolic shift where the cellular machinery prioritizes the production of the secondary metabolite, mevinolinic acid, once the primary growth phase, which requires fatty acids for membrane construction, is complete.

Strategies for Optimized Mevinolinic Acid Production Through Bioprocess Engineering

Optimizing the production of mevinolinic acid involves the careful manipulation of various bioprocess parameters to enhance the metabolic output of the producing microorganism. Submerged fermentation is a common method employed for this purpose. researchgate.netnih.gov

Submerged Fermentation Process Optimization

The optimization of submerged fermentation is a multifactorial process involving the precise control of both the nutritional environment and the physical conditions within the bioreactor. researchgate.netnih.gov

The composition of the fermentation medium is critical for achieving high yields of mevinolinic acid. wu.ac.thuomustansiriyah.edu.iq The medium must supply adequate amounts of carbon, nitrogen, minerals, and vitamins in proportions that favor the synthesis of the target compound. wu.ac.thuomustansiriyah.edu.iqresearchgate.net

Carbon Source: Carbohydrates such as glucose are common carbon sources that provide both energy and the fundamental carbon units for biosynthesis. csun.eduwu.ac.th For instance, studies have shown that glucose can be an important carbon source for the production of related compounds. nih.gov

Nitrogen Source: Nitrogen is essential for synthesizing proteins, nucleic acids, and other cellular components. uomustansiriyah.edu.iqresearchgate.net Ammonium (B1175870) salts, such as ammonium sulphate, can serve as effective nitrogen sources and have been shown to significantly influence mevinolinic acid production. researchgate.net

Mineral and Vitamin Supplementation: Minerals act as cofactors for enzymes, while vitamins can function as coenzymes, both crucial for metabolic activities. wu.ac.thscielo.br Key minerals required for microbial growth include phosphorus, sulfur, magnesium, and iron, along with trace elements like zinc and copper. wu.ac.thuomustansiriyah.edu.iq The absence of necessary vitamins and minerals can limit microbial activity and product formation. researchgate.netscielo.br

Table 1: Influence of Selected Nutritional Components on Mevinolinic Acid Production

Component CategorySpecific ComponentObserved Effect on Production
Nitrogen Source Ammonium SulphateGreatly influenced mevinolinic acid production levels. researchgate.net
Carbon Source GlucoseAn important carbon source for the production of similar metabolites. nih.gov
Minerals Various (P, S, Mg, Fe)Required for enzymatic activity essential for cell metabolism. wu.ac.thuomustansiriyah.edu.iq

The physical environment within the bioreactor must be tightly controlled to maximize productivity. patsnap.compatsnap.com Key parameters include temperature, pH, dissolved oxygen, and agitation. nih.gov

Temperature: Each microorganism has an optimal temperature range for growth and metabolite production. patsnap.compatsnap.com For Aspergillus terreus, an incubation temperature of 28°C has been identified as optimal for mevinolinic acid production. researchgate.net Temperatures that are too high can lead to enzyme denaturation, while lower temperatures can slow metabolic rates. nih.gov

Initial pH: The pH of the medium affects nutrient uptake and enzyme activity. patsnap.com An initial pH of 6.5 has been found to be optimal for producing mevinolinic acid. researchgate.net Significant deviations from this optimal pH, either towards acidity or alkalinity, can decrease the production capability of the fungus. researchgate.net

Dissolved Oxygen (DO): Oxygen availability is a critical factor in aerobic fermentations. patsnap.com Insufficient oxygen can limit production, whereas excessive oxygen levels have also been shown to reduce mevinolinic acid synthesis. researchgate.net Maintaining an optimal DO level is therefore crucial.

Agitation Dynamics: Agitation ensures the homogenous distribution of nutrients and oxygen throughout the fermentation broth. patsnap.comresearchgate.net In one study, a maximum mevinolinic acid concentration of 1761.6 mg/L was achieved at an agitation speed of 400 rpm. researchgate.net The agitation rate can also influence the morphology of the fungus, which in turn affects productivity.

Table 2: Optimal Physical Parameters for Mevinolinic Acid Production

ParameterOptimal Value/ConditionReference
Temperature 28°C researchgate.net
Initial pH 6.5 researchgate.net
Agitation 400 rpm researchgate.net

The choice of bioreactor operational mode significantly impacts the efficiency and yield of the fermentation process. patsnap.compharsol.com

Batch Fermentation: This is the simplest mode, where all nutrients are provided at the beginning of the process, and the fermentation runs until the nutrients are depleted or inhibitory products accumulate. patsnap.compharsol.comumbc.edu While easy to manage, productivity can be limited by the initial nutrient concentration. patsnap.comeppendorf.com

Fed-Batch Fermentation: In this mode, nutrients are added intermittently or continuously during the fermentation. patsnap.comumbc.edu This strategy allows for better control over nutrient levels, preventing substrate inhibition and extending the production phase, often leading to higher cell densities and product yields. patsnap.comeppendorf.commabion.eu Fed-batch is a commonly used mode in industrial applications to enhance productivity. mabion.eu

Repeated Fed-Batch Processes: This is a variation where a portion of the culture broth is harvested at the end of a fed-batch cycle, and the remaining culture is used as the inoculum for the next cycle with the addition of fresh medium.

In submerged cultures, filamentous fungi like Aspergillus terreus can grow in different morphological forms, primarily as dispersed filamentous mycelia or as spherical pellets. nih.govresearchgate.net This morphology has a profound impact on the fermentation process and productivity. nih.govrmiq.org

Pelleted Growth: The formation of mycelial pellets, which are spherical agglomerates of hyphae, is often preferred in industrial bioreactors. nih.govmdpi.com This morphology results in a lower viscosity of the fermentation broth, which improves mass transfer of nutrients and oxygen and reduces energy consumption for agitation. mdpi.com However, dense, large pellets can suffer from diffusion limitations, where the cells in the core may become starved of oxygen and nutrients.

Filamentous Growth: Dispersed filamentous growth leads to a highly viscous broth, which can impede proper mixing and oxygen transfer, posing significant challenges for process control on a large scale. nih.gov

Controlling the fungal morphology is a key strategy for process optimization. Factors such as pH, agitation speed, and inoculum type can be manipulated to encourage the desired pellet formation. nih.govscispace.com For instance, an acidic pH can promote the formation of pellets. scispace.com Achieving a balance, with the formation of small, compact pellets, is often the goal for maximizing mevinolinic acid productivity. nih.gov

Solid-State Fermentation Methodologies for Mevinolinic Acid Yield Enhancement

Solid-state fermentation (SSF) is a bioprocessing technique where microorganisms are cultivated on solid, moist substrates in the near absence of free-flowing water. This method mimics the natural growth conditions of many filamentous fungi and has been extensively investigated for enhancing the production of secondary metabolites, including mevinolinic acid (the active hydroxy acid form of lovastatin). The choice of solid substrate, typically agro-industrial waste, is critical as it provides both physical support and nutrients for the fungus.

Research has demonstrated that SSF can lead to significantly higher yields of mevinolinic acid compared to traditional submerged fermentation (SmF). The optimization of various physical and nutritional parameters is key to maximizing production. Key factors influencing yield include the type of substrate, moisture content, pH, incubation temperature, and particle size of the substrate.

Several studies have focused on identifying optimal conditions for mevinolinic acid production by Aspergillus terreus, the primary industrial producer. Using rice straw as a substrate, one study found that optimal conditions of 25°C, 50% initial moisture content, and a particle size of 1.4 to 2 mm resulted in a maximum lovastatin (B1675250) yield of 260.85 mg per kilogram of dry matter (mg/kg DM) for A. terreus strain ATCC 74135 nih.gov. Another investigation utilizing sugarcane bagasse as the substrate reported a remarkably high yield of 18.2 mg/g (18,200 mg/kg) after optimizing conditions to a pH of 6.0, 70% moisture content, and an incubation temperature of 25°C over 10 days mdpi.com. The use of wheat bran has also been shown to be an effective substrate, yielding 982.3 µg/g (982.3 mg/kg) with A. terreus isolate JPM 3 researchgate.net.

The data below summarizes findings from various studies on enhancing mevinolinic acid (lovastatin) yield through solid-state fermentation, highlighting the diversity of substrates and the impact of process optimization.

Fungal StrainSubstrateOptimized ParametersMaximum YieldReference
Aspergillus terreus AUMC 15760Sugarcane BagassepH 6.0, 70% moisture, 25°C, 10 days incubation18.2 mg/g mdpi.com
Pleurotus spodoecusWheat Straw (supplemented)Lactose & NaNO₃ supplementation, 25°C, pH 5.549.3 mg/g pu.edu.pk
Aspergillus terreus ATCC 74135Rice StrawpH 6.0, 25°C, 50% moisture, 8 days incubation260.85 mg/kg DM nih.gov
Aspergillus terreus JPM 3Wheat BranNot specified982.3 µg/g researchgate.net
Aspergillus terreus ATE-120 (mutant)Sugarcane BagassepH 5.5, 35°C, 48h fermentation (RSM optimized)156.43 mg/L mdpi.com

Microbial Co-cultivation Approaches for Mevinolinic Acid Modulation

Microbial co-cultivation, or mixed fermentation, involves growing two or more microorganisms in the same culture environment. This strategy aims to mimic natural ecosystems where microbes constantly interact, leading to the activation of otherwise silent biosynthetic gene clusters and the production of novel or enhanced levels of secondary metabolites. In the context of mevinolinic acid, co-cultivation has been explored as a method to modulate its production, sometimes leading to unexpected metabolic shifts rather than simple yield enhancement.

The interaction between different fungal species can be complex, ranging from synergistic to antagonistic, and can significantly alter the metabolic profile of the culture. A study investigating the co-cultivation of Aspergillus terreus ATCC 20542 with other filamentous fungi—Penicillium rubens, Chaetomium globosum, and Mucor racemosus—found that these pairings did not increase the final concentration of mevinolinic acid compared to the A. terreus monoculture.

Interestingly, some interactions were antagonistic to mevinolinic acid production. In the co-culture of A. terreus and C. globosum, a notable decrease in the concentration of mevinolinic acid was observed. The most likely explanation for this reduction is the bioconversion of mevinolinic acid into monacolin J acid, a related polyketide. This demonstrates that fungal-fungal interactions can modulate mevinolinic acid by transforming it into other compounds. While mevinolinic acid levels decreased, the production of other secondary metabolites, such as butyrolactone I, was affected differently depending on the co-culture partner, highlighting the specificity of these microbial interactions.

The following table presents data from a study on the co-cultivation of A. terreus with various fungal partners, showing the final concentrations of mevinolinic acid and other key metabolites.

Culture TypeMevinolinic Acid (mg/L)(+)-Geodin (mg/L)Asterric Acid (mg/L)Butyrolactone I (mg/L)
A. terreus (Monoculture)~20.0~150.0~2.5~12.5
A. terreus + P. rubens~18.0~120.0~3.0~15.0
A. terreus + C. globosum~8.0~175.0~2.0~30.0
A. terreus + M. racemosus~19.0~100.0~1.5~10.0
Data estimated from graphical representations in the cited literature.

Inter-kingdom co-cultivation, particularly between fungi and bacteria, can profoundly alter the production of secondary metabolites. These interactions often trigger the expression of cryptic biosynthetic pathways that are not active in monocultures. This phenomenon is driven by the competition for resources and chemical signaling between the microorganisms.

A clear example of this metabolic alteration was observed in the co-cultivation of the marine-derived fungus Aspergillus fumigatus MR2012 with the desert bacterium Streptomyces leeuwenhoekii C58. In this mixed culture, the production of major fungal metabolites typically produced by A. fumigatus in a pure culture was suppressed. Conversely, the bacterium was induced to produce pentalenic acid and nocardamine, compounds not detected in its axenic culture. Furthermore, the yield of another bacterial metabolite, the lasso peptide chaxapeptin, was doubled. This case study exemplifies how fungal-bacterial interactions can lead to a complete shift in metabolite profiles, suppressing some pathways while activating or enhancing others. Similar interactions have been reported between Aspergillus terreus and Streptomyces rimosus, which affect the production of both mevinolinic acid and the antibiotic oxytetracycline.

The modulation of mevinolinic acid production in co-culture environments is governed by complex regulatory mechanisms at the molecular level. Microbial interactions create unique environmental stresses, such as oxidative stress and nutrient limitation, which act as signals to alter gene expression. The production of mevinolinic acid in Aspergillus terreus is controlled by a specific biosynthetic gene cluster (BGC), often referred to as the lov cluster. This cluster contains all the necessary genes for the biosynthesis, regulation, and transport of the molecule.

Key regulatory genes within this cluster, such as the transcription factor-encoding gene lovE, are critical control points. Studies have shown that the physical and chemical environment directly impacts the transcription levels of these genes. For instance, the superior productivity of mevinolinic acid in SSF compared to SmF is linked to a more intense and sustained transcription of both lovE and lovF (a polyketide synthase gene) researchgate.net. Other regulatory proteins, such as the transcription factor AtfB, have also been shown to differently regulate mevinolinic acid production in response to environmental conditions like oxidative stress oup.com.

In a co-culture setting, the presence of a competing microorganism can trigger these same stress response pathways. The exchange of signaling molecules, changes in pH, and competition for essential nutrients can lead to the upregulation or downregulation of the lov gene cluster. This activation of "silent" or poorly expressed BGCs is a primary mechanism by which co-cultivation induces metabolic changes. The phenomenon is a direct result of interspecies cross-talk that mimics the chemical ecology of their natural habitats, forcing the microbes to adapt their metabolic output for survival and competition.

Molecular Pharmacology and Cellular Biology of Mevinolinic Acid

Characterization of 3-Hydroxy-3-methylglutaryl-Coenzyme A Reductase (HMGCR) Inhibition by Mevinolinic Acid

Detailed Competitive Inhibition Kinetics and Affinity Constant Determination (Ki)

Mevinolinic acid acts as a potent competitive inhibitor of HMG-CoA reductase. nih.govmedchemexpress.compnas.orgpnas.orgnih.gov This means it competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme. The inhibitory activity of mevinolinic acid is highly potent, with a reported inhibition constant (Ki) of 0.6 nanomolar (nM). nih.govmedchemexpress.compnas.orgmedchemexpress.comglpbio.comchemsrc.commedchemexpress.com This low Ki value signifies a very high affinity of mevinolinic acid for the HMG-CoA reductase enzyme.

The kinetics of this inhibition have been studied in detail, demonstrating the competitive nature of the interaction with respect to HMG-CoA. pnas.orgnih.gov It is the open hydroxy acid form of mevinolin, mevinolinic acid, that is the active inhibitor. nih.govpnas.orgnih.gov

Inhibition Constants (Ki) for HMG-CoA Reductase Inhibitors

InhibitorKi (nM)Source
Mevinolinic acid0.6 nih.govmedchemexpress.compnas.orgmedchemexpress.comglpbio.comchemsrc.commedchemexpress.com
ML-236B (Compactin) hydroxy acid1.4 nih.govpnas.org

Structural Insights into Mevinolinic Acid Binding to HMGCR

The high affinity of mevinolinic acid for HMG-CoA reductase can be attributed to its structural similarity to the HMG-CoA substrate. The hydroxy-acid portion of mevinolinic acid mimics the HMG moiety of the natural substrate. This structural resemblance allows it to fit into the active site of the enzyme.

Crystal structures of the catalytic portion of human HMG-CoA reductase have provided a detailed view of the enzyme's active site. nih.gov Although the specific crystal structure with mevinolinic acid bound is not detailed in the provided results, the structures with other statins reveal that the active site is located at the interface of two monomers of the enzyme. nih.gov The binding of inhibitors like mevinolinic acid likely involves numerous contacts with both the L- and S-domains of the protein. nih.gov The active site architecture of human HMGCR is distinct from that of bacterial HMGCR, which may explain why statins are not reported to bind to bacterial enzymes. nih.gov

Comparative Efficacy of Mevinolinic Acid and Related HMGCR Inhibitors (e.g., Compactin/ML-236B)

Mevinolinic acid is a more potent inhibitor of HMG-CoA reductase than the hydroxy acid form of compactin (also known as ML-236B). nih.govpnas.org The Ki of mevinolinic acid is 0.6 nM, while the Ki for the hydroxy acid of compactin is 1.4 nM. nih.govpnas.org This indicates that mevinolinic acid has more than double the inhibitory activity of compactin's active form. pnas.org

In studies comparing various compactin-related compounds, mevinolin and compactin were found to be the most effective inhibitors of cholesterol synthesis in several human cell types. nih.gov

Regulation of Mevalonate (B85504) Pathway and Associated Metabolic Networks by Mevinolinic Acid

Downregulation of Cholesterol 7 Alpha-Hydroxylase Activity

Cholesterol 7 alpha-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis. wikipedia.orgfrontiersin.org Administration of mevinolinic acid has been shown to cause a rapid downregulation of cholesterol 7 alpha-hydroxylase activity. nih.govnih.gov This effect is not due to a direct inhibition of the enzyme by mevinolinic acid, as in vitro studies have shown no direct effect. nih.gov Instead, the downregulation is likely an indirect consequence of the inhibition of cholesterol synthesis. nih.govnih.gov When the synthesis of new cholesterol is blocked by mevinolinic acid, the substrate pool for CYP7A1 is reduced, leading to decreased activity and a subsequent decrease in bile acid synthesis. nih.govnih.gov

Sterol Regulatory Element-Binding Protein (SREBP) Activation and Transcriptional Regulation

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a central role in regulating lipid homeostasis. frontiersin.orgnih.govnih.gov When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in cholesterol and fatty acid synthesis. frontiersin.orgnih.govnih.gov

The inhibition of HMG-CoA reductase by mevinolinic acid leads to a decrease in intracellular cholesterol levels. This depletion of sterols triggers the activation of SREBP-2. frontiersin.orgwikipedia.org Activated SREBP-2 then upregulates the transcription of genes in the mevalonate pathway, including HMG-CoA reductase itself, as a compensatory mechanism. frontiersin.orgwikipedia.org SREBP-2 binds to the sterol regulatory elements (SREs) in the promoter regions of these target genes. frontiersin.org This feedback loop highlights the intricate regulatory network that governs cholesterol biosynthesis.

Interrelationship Between Cholesterol Synthesis Rate and Bile Acid Synthesis Pathways

The synthesis of bile acids from cholesterol is a primary route for cholesterol catabolism and elimination. jaypeedigital.com The enzyme cholesterol 7α-hydroxylase is the rate-limiting step in this pathway. Research indicates a complex relationship between the rate of cholesterol synthesis, modulated by mevinolinic acid, and the synthesis of bile acids.

Inhibition of HMG-CoA reductase by mevinolinic acid has been shown to decrease bile acid synthesis. nih.govnih.gov Studies in rats with chronic bile fistulas demonstrated that administering mevinolinic acid led to a rapid, though transient, down-regulation of cholesterol 7α-hydroxylase activity and a corresponding decrease in bile acid synthesis. nih.gov This suggests that the flux of newly synthesized cholesterol is a key regulator of the bile acid synthesis pathway. nih.govnih.gov The reduction in bile acid synthesis closely correlated with the changes in cholesterol 7α-hydroxylase activity. nih.gov

In human studies, lovastatin (B1675250) was found to reduce the bile acid pool size and lower biliary cholesterol secretion. nih.govnih.gov While one study noted that the decrease in total bile acid synthesis did not reach statistical significance, it did observe a clear reduction in the mean bile acid pool size. nih.gov Another study found that both lovastatin and chenodiol (a bile acid) significantly lowered bile acid synthesis, but there was no significant interaction between the two, suggesting they influence the pathway through different mechanisms. nih.gov The combination of lovastatin and chenodiol was more effective at improving biliary cholesterol saturation than either agent alone. nih.gov

These findings underscore a linkage between the cholesterol and bile acid synthesis pathways, where acute inhibition of HMG-CoA reductase leads to a down-regulation of bile acid production, likely mediated by the reduced availability of newly synthesized cholesterol for conversion. nih.govnih.gov

Application of In Vitro Cellular and Subcellular Models in Mevinolinic Acid Research

In vitro models are indispensable tools for elucidating the molecular mechanisms of action of compounds like mevinolinic acid. Cellular and subcellular systems allow for controlled investigation of specific biochemical pathways and cellular responses, free from the systemic complexities of whole organisms.

Mammalian Cell Culture Systems (e.g., HepG2 Cells) for Investigating Cellular Responses

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying lipid metabolism due to its retention of many differentiated hepatic functions, including cholesterol and lipoprotein metabolism. drugbank.comnih.govnih.gov Research using HepG2 cells has provided significant insights into the cellular effects of mevinolinic acid (as its prodrug, lovastatin).

Interestingly, while inhibiting cholesterol production, lovastatin has been observed to increase triglyceride synthesis and cellular triglyceride content in HepG2 cells. drugbank.com It also reduces the secretion of apolipoprotein B (apoB), a key structural protein of LDL and very-low-density lipoprotein (VLDL), thereby altering the composition of secreted lipoprotein particles. drugbank.com Further research in HepG2 cells has demonstrated that lovastatin treatment can decrease the production of free fatty acids and down-regulate the expression of fatty acid synthase (FAS), an effect linked to decreased activation of the protein kinase Akt. jfda-online.com

The following table summarizes the effects of lovastatin on lipid metabolism in HepG2 cells as reported in a study. jfda-online.com

Table 1: Effect of Lovastatin on Lipid Content in HepG2 Cells

Lipid ComponentLovastatin Concentration (µM)Relative Content (%) vs. Control
Triglyceride5079
Cholesterol5081
Free Fatty Acid5075

Isolated Microsomal Preparations for Direct Enzyme Activity Assays

To study the direct interaction of a compound with its target enzyme, researchers often use subcellular fractions, such as isolated microsomes. Microsomes are vesicles formed from the endoplasmic reticulum, where HMG-CoA reductase is located. jaypeedigital.comnih.gov This cell-free system allows for precise measurement of enzyme kinetics and inhibitory potency without the interference of cellular uptake, metabolism, or feedback regulation.

Mevinolinic acid has been characterized as a potent, competitive inhibitor of HMG-CoA reductase using microsomal preparations from various sources, including rat and human liver. jaypeedigital.commedchemexpress.comresearchgate.net In these assays, mevinolinic acid exhibits a very high affinity for the enzyme, with reported inhibition constant (Ki) values in the nanomolar range. For instance, a Ki of 0.6 nM was determined for mevinolinic acid, making it a more potent inhibitor than the related compound compactin (ML-236B), which had a Ki of 1.4 nM. pnas.org

These direct enzyme assays have confirmed that mevinolinic acid does not directly inhibit other enzymes in related pathways, such as cholesterol 7α-hydroxylase. nih.gov The inhibitory concentration (IC50) values—the concentration of an inhibitor required to reduce enzyme activity by 50%—have been determined for lovastatin and other statins in human liver microsomes, allowing for a comparative ranking of their potency at the enzyme level. researchgate.net

The following table presents IC50 values for various statins, including lovastatin, in human liver microsomes.

Table 2: Comparative Inhibition (IC50) of HMG-CoA Reductase in Human Liver Microsomes

StatinIC50 Range (nM)
Cerivastatin~6
Atorvastatin40 - 100
Fluvastatin40 - 100
Lovastatin100 - 300
Simvastatin (B1681759)100 - 300
Pravastatin100 - 300

Data sourced from: researchgate.net

Mechanistic Studies Using Mevalonate Supplementation

A key experimental strategy to confirm that the effects of an HMG-CoA reductase inhibitor are specifically due to the depletion of mevalonate and its downstream products is to perform "rescue" experiments. This involves supplementing the system with mevalonate (or mevalonic acid), the direct product of the HMG-CoA reductase reaction. nih.govresearchgate.net

If the observed effect of mevinolinic acid is reversed or prevented by the addition of mevalonate, it provides strong evidence that the effect is a direct consequence of inhibiting this specific enzymatic step. nih.gov This approach has been used to demonstrate that the primary mechanism of action for many of mevinolinic acid's effects is indeed the inhibition of mevalonate synthesis.

For example, studies in rats showed that the teratogenic effects of mevinolinic acid could be significantly suppressed by co-administering mevalonic acid. nih.gov In contrast, supplementing the diet with cholesterol, a downstream product of the pathway, did not prevent these effects, indicating that the depletion of mevalonate itself or other non-sterol isoprenoids derived from it was the causal factor. nih.gov Similarly, in cultured sympathetic neurons, the inhibitory effects of lovastatin on dendritic growth were reversed by mevalonate supplementation but not by cholesterol supplementation. researchgate.net

In mechanistic studies related to bile acid synthesis, the continuous infusion of mevalonate prevented the mevinolinic acid-induced decrease in cholesterol 7α-hydroxylase activity and bile acid synthesis in rats. nih.gov This confirmed that the down-regulation was a result of blocking the mevalonate pathway, rather than a direct effect of the drug on the bile acid synthesis enzymes. nih.gov These supplementation studies are crucial for dissecting the complex, branched pathway of mevalonate metabolism and understanding the specific roles of its various end-products. nih.gov

Advanced Analytical Chemistry Techniques for Mevinolinic Acid Research

Chromatographic Separation Methods for Mevinolinic Acid Quantification

Chromatographic techniques are fundamental for isolating mevinolinic acid from other compounds that may interfere with its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a multi-step process aimed at achieving optimal separation of the analyte of interest. pharmtech.comactascientific.com For mevinolinic acid, this typically involves a reversed-phase approach where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. rasayanjournal.co.innih.gov

Method Development Key Parameters:

Column Selection: A C18 column is commonly chosen for the separation of statins and their analogues due to its hydrophobic nature, which provides good retention for these moderately polar compounds. rasayanjournal.co.innih.gov

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. rasayanjournal.co.innih.gov The pH of the buffer is a critical parameter that influences the retention time and peak shape of the acidic mevinolinic acid.

Detection: UV detection is frequently employed, with the wavelength set near the absorption maximum of mevinolinic acid, which is typically around 238 nm. researchgate.net

Once developed, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. rasayanjournal.co.innih.gov Validation confirms the method's specificity, linearity, precision, accuracy, and robustness. rsc.org

Table 1: Representative HPLC Method Parameters and Validation Data for Mevinolinic Acid Analysis

ParameterTypical Condition/ValueAcceptance Criteria
Chromatographic Conditions
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good peak shape and resolution
Mobile PhaseAcetonitrile : 0.05 M Phosphate Buffer (pH 7) (55.5:44.5, v/v) researchgate.netSymmetrical peaks, adequate retention
Flow Rate1.0 mL/min rasayanjournal.co.inConsistent retention times
Detection Wavelength238 nm researchgate.netHigh signal-to-noise ratio
Retention TimeApprox. 4-6 minutes rasayanjournal.co.inresearchgate.netWell-separated from interferences
Validation Parameters
Linearity Range1-100 ng/mL researchgate.netCorrelation coefficient (r²) > 0.99
Accuracy (% Recovery)99% - 108% researchgate.netTypically 80-120%
Precision (% RSD)< 5% researchgate.netIntra-day & Inter-day RSD ≤ 15%
Limit of Quantification (LOQ)1 ng/mL researchgate.netSignal-to-noise ratio ≥ 10

This table presents typical data compiled from various HPLC method validation studies.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. sepscience.comalispharm.comgmpinsiders.com This technology offers several key advantages for the analysis of mevinolinic acid.

The primary benefits of UPLC over HPLC include:

Increased Resolution: The smaller particle size leads to more efficient separation, resulting in sharper and narrower peaks. This allows for better separation of mevinolinic acid from closely related impurities or metabolites. sepscience.com

Enhanced Speed: The higher pressure capabilities allow for faster flow rates and shorter column lengths, significantly reducing analysis run times, often by a factor of up to ten compared to HPLC. sepscience.com This high-throughput capability is particularly advantageous in research environments analyzing large numbers of samples.

Improved Sensitivity: The narrower peaks generated by UPLC result in greater peak heights, which enhances the signal-to-noise ratio and improves detection limits. alispharm.comcreative-proteomics.com

Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in the volume of solvent used, leading to cost savings and more environmentally friendly operation. alispharm.com

A UPLC method for the analysis of statins, including mevinolinic acid, would typically be performed on a sub-2 µm particle column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 150 mm, 1.7 µm) using a gradient elution with an acidic mobile phase and acetonitrile. researchgate.net

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

FeatureHPLCUPLC
Particle Size3-5 µm< 2 µm
Operating PressureUp to 6,000 psiUp to 15,000 psi
Analysis TimeLonger (e.g., >10 min)Shorter (e.g., <3 min)
ResolutionGoodExcellent
SensitivityGoodHigher
Solvent ConsumptionHigherLower

This table provides a general comparison based on the principles and documented performance of the two technologies. sepscience.comalispharm.comgmpinsiders.com

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the analysis of mevinolinic acid, offering superior selectivity and sensitivity compared to UV detection alone.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Identification and Confirmation

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This is ideal for determining the molecular weight of mevinolinic acid. In negative ion mode, mevinolinic acid will typically form a deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. nih.govmdpi.com In this technique, the precursor ion (e.g., the [M-H]⁻ of mevinolinic acid) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that can be used to definitively identify the compound. rsc.org For a carboxylic acid like mevinolinic acid, common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgresearchgate.net This high degree of specificity makes ESI-MS/MS an invaluable tool for identifying mevinolinic acid in complex biological and environmental samples. mjcce.org.mk

Quantitative LC-MS/MS Methodologies for Mevinolinic Acid in Complex Research Samples

For quantifying low concentrations of mevinolinic acid in complex matrices such as human plasma, LC-MS/MS is the method of choice. nih.govnih.govmdpi.com These methods are highly selective and sensitive, often achieving quantification limits in the low ng/mL or even pg/mL range. mdpi.com

A typical quantitative LC-MS/MS method involves:

Sample Preparation: This step is crucial to remove interfering substances from the matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used to isolate mevinolinic acid and its internal standard from plasma samples. impactfactor.orgresearchgate.net

Chromatographic Separation: A rapid separation is usually achieved using either HPLC or UPLC.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor-to-product ion transition is monitored for the analyte and its stable isotope-labeled internal standard. This highly selective detection method minimizes background noise and enhances sensitivity. impactfactor.org

Table 3: Example of LC-MS/MS Parameters for Mevinolinic Acid Quantification in Human Plasma

ParameterCondition
Sample Preparation Liquid-Liquid Extraction
LC System HPLC or UPLC
ColumnLuna C18 (4.6 x 150 mm, 5µm) impactfactor.org
Mobile PhaseMethanol : 5mM Ammonium Formate in 0.1% Formic Acid (80:20, v/v) impactfactor.org
Flow Rate1.0 mL/min impactfactor.org
MS System Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Monitored Transition (MRM)e.g., for Lovastatin (B1675250) (lactone form): m/z 422.1 → 285.4 researchgate.net
Internal StandardAtorvastatin impactfactor.org or a stable isotope-labeled analogue (e.g., lovastatin-d₃) researchgate.net
Performance
Linearity Range0.05 - 5.00 ng/mL impactfactor.org
Lower Limit of Quantification0.05 ng/mL impactfactor.org

This table is based on a published method for the analysis of lovastatin and its acid metabolite in human plasma. impactfactor.orgresearchgate.net

Applications in Bioequivalence Studies (Focus on analytical method)

Bioequivalence (BE) studies are essential for the regulatory approval of generic drug products. medicalandresearch.com These studies require validated bioanalytical methods to accurately measure the concentration of the active moiety in a biological fluid, typically plasma, over time. nih.gov For drugs like lovastatin, it is crucial to measure the active form, mevinolinic acid (often referred to as lovastatin acid in literature), as well as the parent lactone. impactfactor.orgresearchgate.net

LC-MS/MS is the gold standard for bioanalytical support of BE studies due to its high sensitivity, specificity, and robustness. medicalandresearch.com A validated LC-MS/MS method for mevinolinic acid in a BE study must demonstrate acceptable performance for linearity, accuracy, precision, and stability under various storage and handling conditions. impactfactor.orgresearchgate.net The method described for the simultaneous determination of lovastatin and mevinolinic acid (lovastatin acid) in human plasma is a prime example of an analytical method suitable for such studies. impactfactor.org Its successful application in a clinical pharmacokinetic study demonstrates its fitness for purpose in a regulated bioanalytical environment. impactfactor.orgresearchgate.net The specificity of the MRM transitions ensures that the method can accurately distinguish between the lactone and the active acid form, which is critical for pharmacokinetic modeling.

Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthetic Pathway Tracing

Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, serves as a powerful tool for the detailed structural elucidation of complex organic molecules like mevinolinic acid and for tracing their biosynthetic origins. This approach involves introducing atoms with a non-standard isotopic composition (e.g., ¹³C instead of ¹²C) into precursor molecules and tracking their incorporation into the final product.

The biosynthesis of mevinolinic acid, the open-ring form of lovastatin, follows a polyketide pathway. nih.govresearchgate.netjbiochemtech.com This pathway utilizes acetate units as the primary building blocks for the carbon skeleton. nih.govresearchgate.netjbiochemtech.com By feeding the producing organism, such as Aspergillus terreus, with ¹³C-labeled acetate, researchers can pinpoint the location of these labeled atoms in the final mevinolinic acid molecule using ¹³C NMR spectroscopy. jbiochemtech.com

The process of structural elucidation through NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) techniques. A standard ¹³C NMR spectrum of an unlabeled compound provides signals for each unique carbon atom, with chemical shifts indicative of their electronic environment. compoundchem.comoregonstate.edupressbooks.pub When an isotopically labeled precursor is used, the intensities of the signals corresponding to the incorporated ¹³C atoms are significantly enhanced, confirming their origin.

For instance, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate would result in a distinct labeling pattern in the polyketide-derived backbone of mevinolinic acid. Analysis of the resulting ¹³C NMR and 2D NMR spectra would allow for the assignment of each carbon atom to its original precursor unit, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical ¹³C NMR Data for Mevinolinic Acid after [1-¹³C]Acetate Feeding

Carbon PositionExpected Chemical Shift Range (ppm)Signal IntensityBiosynthetic Origin
C-1 (Carboxylate)170-185Enhanced[1-¹³C]Acetate
C-360-75Enhanced[1-¹³C]Acetate
C-560-75Enhanced[1-¹³C]Acetate
C-730-45Enhanced[1-¹³C]Acetate
C-9120-140Enhanced[1-¹³C]Acetate
C-1' (Side Chain)170-185Enhanced[1-¹³C]Acetate

Table 2: Hypothetical ¹³C NMR Data for Mevinolinic Acid after [2-¹³C]Acetate Feeding

Carbon PositionExpected Chemical Shift Range (ppm)Signal IntensityBiosynthetic Origin
C-230-45Enhanced[2-¹³C]Acetate
C-430-45Enhanced[2-¹³C]Acetate
C-620-35Enhanced[2-¹³C]Acetate
C-830-45Enhanced[2-¹³C]Acetate
C-10120-140Enhanced[2-¹³C]Acetate
C-2' (Side Chain)40-55Enhanced[2-¹³C]Acetate

Radiometric Assays for Metabolic Flux Analysis in Research Contexts

Radiometric assays are a highly sensitive method used in metabolic flux analysis (MFA) to quantify the rate of flow of metabolites through a biochemical pathway. This technique involves the use of substrates labeled with radioactive isotopes, such as ¹⁴C or ³H. By tracking the distribution and incorporation of the radiolabel into various intermediates and the final product, researchers can calculate the flux through different branches of a metabolic network.

In the context of mevinolinic acid research, radiometric assays can be employed to investigate the efficiency of its biosynthesis in Aspergillus terreus. For example, by providing the culture with ¹⁴C-labeled glucose, the primary carbon source, it is possible to trace the flow of carbon through central metabolic pathways (like glycolysis and the pentose (B10789219) phosphate pathway) into the precursors for mevinolinic acid synthesis, namely acetyl-CoA and malonyl-CoA. bohrium.com

The experimental workflow for such an analysis typically involves:

Culturing: Growing the microorganism in a defined medium containing a known concentration and specific activity of a radiolabeled substrate (e.g., [U-¹⁴C]glucose). nih.govresearchgate.net

Sampling: Harvesting cells and quenching metabolic activity at specific time points.

Extraction and Separation: Extracting intracellular metabolites and separating them using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Detection and Quantification: Measuring the radioactivity of the separated metabolites using a scintillation counter or a radio-detector coupled to the chromatography system.

The data obtained from these measurements, specifically the rate of incorporation of the radiolabel into mevinolinic acid and its biosynthetic intermediates, can be used to construct a metabolic flux model. This model can quantify the carbon flux directed towards the polyketide synthesis pathway relative to other competing pathways, such as biomass production or the synthesis of other secondary metabolites.

Metabolic engineering studies have shown that by manipulating the metabolic pathways of A. terreus, the flux of precursors can be rerouted to significantly increase the production of lovastatin. For instance, overexpressing the gene for acetyl-CoA carboxylase can increase the supply of malonyl-CoA, a key building block for the polyketide chain. bohrium.com Radiometric flux analysis would be a direct way to quantify the impact of such genetic modifications on the carbon flux distribution.

Table 3: Illustrative Data from a Radiometric Metabolic Flux Experiment

MetaboliteRadioactivity (dpm/μmol) in Wild-Type StrainRadioactivity (dpm/μmol) in Engineered StrainFold Change in ¹⁴C IncorporationInferred Metabolic Flux Change
Acetyl-CoA150018001.2Increased availability
Malonyl-CoA80016002.0Significantly increased flux
Mevinolinic Acid50012002.4Increased production rate
Biomass12000115000.96Relatively unchanged

This illustrative data demonstrates how radiometric assays can provide quantitative insights into the metabolic shifts resulting from genetic engineering, validating the targeted rerouting of metabolic flux towards the desired product.

Chemical Synthesis, Derivatization, and Analogue Development in Mevinolinic Acid Research

Semi-Synthetic Modifications of Naturally Derived Mevinolinic Acid

The most prominent example of semi-synthetic modification of a naturally derived mevinolinic acid precursor is the industrial synthesis of simvastatin (B1681759) from lovastatin (B1675250), which is produced by the fungus Aspergillus terreus. nih.govekb.eg Lovastatin is the inactive lactone prodrug that is hydrolyzed in vivo to its active form, mevinolinic acid. The semi-synthetic conversion to simvastatin involves the modification of the C8-ester side chain.

Two primary chemical routes have been established for this conversion:

Re-esterification Route : This multi-step process begins with the hydrolysis of lovastatin (the lactone form of mevinolinic acid) to remove the (S)-2-methylbutyrate side chain, yielding the key intermediate, monacolin J. nih.govekb.eg This is followed by a series of protection and deprotection steps. The 4-hydroxy group of the pyranone ring is protected, often using reagents like t-butyldimethylsilyl chloride. ekb.eg The exposed C8-hydroxyl group is then re-esterified with a different acyl group, typically α-dimethylbutyryl chloride, to form the simvastatin side chain. A final deprotection step removes the silyl (B83357) group to yield simvastatin. ekb.eg

Direct Methylation Route : A more direct approach involves the α-alkylation of the ester side chain of lovastatin. google.com This method uses a strong base, such as a metal alkyl amide, to generate an enolate at the α-position of the ester, which is then methylated using a methyl halide. google.com While conceptually simpler, this process can suffer from poor conversion rates and the formation of side products due to methylation at other sites on the molecule. google.com Process optimization, such as using specific amide bases and reaction conditions, has been explored to improve the yield and purity of simvastatin. google.comacs.org

A significant advancement in semi-synthesis is the use of biocatalysis. Researchers have developed a whole-cell biocatalytic process using an Escherichia coli strain that overexpresses the acyltransferase LovD. nih.govnih.govresearchgate.net This enzyme can directly and regioselectively acylate the C8 hydroxyl group of monacolin J to produce simvastatin, achieving very high conversion rates without the need for chemical protection steps. nih.govresearchgate.net

Synthetic Route Key Steps Advantages Disadvantages References
Re-esterification 1. Hydrolysis to Monacolin J2. Hydroxyl group protection3. Re-esterification4. DeprotectionHigh purity of final productTedious, multi-step, low overall yield nih.govekb.eg
Direct Methylation 1. Enolate formation2. MethylationFewer synthetic stepsPoor conversion, side reactions, purification challenges google.comacs.org
Biocatalysis (LovD) 1. Hydrolysis to Monacolin J2. One-step enzymatic acylationHighly specific, high conversion, avoids protection chemistryRequires specific enzyme and fermentation setup nih.govnih.govresearchgate.net

Total Chemical Synthesis Strategies for Mevinolinic Acid and its Stereoisomers

The total synthesis of mevinolinic acid and its complex structure, featuring multiple stereocenters, presents a significant challenge in organic chemistry. Various strategies have been developed to construct its core components—the highly substituted decalin ring system and the β-hydroxy-δ-lactone (or its corresponding dihydroxy acid) side chain—from simple, achiral starting materials.

One notable strategy employs a "chiron approach," which utilizes a readily available chiral molecule as a starting template. For instance, a total synthesis of (+)-dihydromevinolin, a close analogue, was achieved starting from L-glutamic acid. lookchem.com This approach constructs the complex octahydronaphthalene ring system via an intramolecular Diels-Alder cycloaddition. The lactone portion is then elaborated from a cyclopentanone (B42830) intermediate through a Baeyer-Villiger oxidation. lookchem.com

Another powerful strategy for constructing the core ring system involves a high-pressure-promoted intramolecular Diels-Alder reaction of a linear trienone precursor. acs.org This method allows for the efficient assembly of the hexahydronaphthalene (B12109599) moiety with control over the stereochemistry.

The synthesis of the stereoisomers of mevinolinic acid is crucial for understanding the precise structural requirements for its biological activity. Asymmetric synthesis techniques are central to these efforts. researchgate.netnih.govmdpi.comyoutube.com These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, ensuring the formation of a single desired enantiomer or diastereomer. The synthesis of all possible stereoisomers allows for detailed investigation into how the spatial arrangement of each functional group contributes to the molecule's ability to bind to its target enzyme. rsc.orgnih.govmdpi.com

Key synthetic challenges in these total syntheses include:

The stereocontrolled construction of the multiple contiguous chiral centers in the decalin ring.

The asymmetric synthesis of the β-hydroxy acid side chain.

The linkage of the side chain to the decalin core.

Design and Synthesis of Mevinolinic Acid Analogues for Structure-Activity Relationship (SAR) Studies (Focus on HMGCR inhibition and metabolic interactions)

The design and synthesis of mevinolinic acid analogues have been instrumental in elucidating the structure-activity relationships (SAR) for HMG-CoA reductase (HMGCR) inhibition. These studies aim to identify the key structural features responsible for potent binding and to optimize metabolic properties.

The core pharmacophore of mevinolinic acid is its 3,5-dihydroxyheptanoic acid moiety, which mimics the structure of the natural substrate, HMG-CoA. researchgate.netwaocp.com SAR studies have consistently shown that this part of the molecule is essential for inhibitory activity. Modifications to the decalin ring system, however, have led to the development of fully synthetic statins with improved potency and different pharmacological profiles.

Using structure-based design, researchers have created novel series of HMGCR inhibitors by replacing the complex decalin ring of mevinolinic acid with other, often simpler, heterocyclic scaffolds. nih.gov Examples include:

Pyrrole-based inhibitors : Conformationally restricted, pyrrole-based analogues have been designed to mimic the binding conformation of the natural product, leading to potent inhibitors of cholesterol synthesis. nih.gov

Tetrahydroindazole-substituted inhibitors : A series of 7-substituted tetrahydroindazole (B12648868) analogues have been synthesized. SAR studies revealed that incorporating a substituted benzyl (B1604629) group at the 7-position significantly enhances inhibitory potency, with some analogues being more potent than the sodium salt of lovastatin. nih.gov

Quinoline-based inhibitors : Novel quinoline-based mevalonolactones have also been synthesized and evaluated for HMGCR inhibition. researchgate.net

These studies have highlighted several key SAR principles:

The absolute stereochemistry of the dihydroxy acid side chain is critical for activity.

The hydrophobic ring system (the "upper part" of the molecule) makes significant van der Waals contacts with a hydrophobic binding region in the enzyme. nih.gov

The nature and substitution pattern of this ring system can be varied extensively to modulate potency and selectivity. For instance, the introduction of a fluorophenyl group is a common feature in many synthetic statins.

Metabolic interactions are also a key focus. The metabolism of mevinolin involves hydroxylation at various positions on the decalin ring, which can alter its activity. nih.gov Designing analogues with improved metabolic stability or different metabolic pathways is a crucial aspect of developing new HMGCR inhibitors.

Analogue Class Key Structural Feature SAR Finding Reference
Pyrrole-based Pyrrole ring replacing decalinConformationally restricted scaffold leads to potent inhibition. nih.gov
Tetrahydroindazole Substituted tetrahydroindazole ringBulkier substituents at the 7-position increase potency. nih.gov
Quinoline-based Quinoline ring systemDemonstrates that diverse aromatic systems can serve as the hydrophobic anchor. researchgate.net

Development of Chemical Probes and Affinity Ligands for Molecular Target Research

To investigate the molecular interactions of mevinolinic acid and its target, HMG-CoA reductase, researchers develop chemical probes and affinity ligands. These specialized tools are derived from the parent molecule and are designed to identify, isolate, or visualize the target protein within complex biological systems.

Chemical probes are typically created by modifying the mevinolinic acid structure to include a reporter group (like a fluorescent tag or a radiolabel) or a reactive group for covalent labeling. The design must ensure that the modification does not significantly impair the molecule's ability to bind to HMGCR. These probes are invaluable for:

Visualizing the subcellular localization of the target enzyme.

Quantifying the amount of target protein in a sample.

Studying the kinetics of binding and dissociation in real-time.

Affinity ligands are another class of tools where mevinolinic acid is immobilized on a solid support, such as chromatography beads. This creates an affinity matrix that can be used to selectively capture HMGCR from a cell lysate. This technique, known as affinity chromatography, is a powerful method for:

Purifying HMGCR for structural and functional studies.

Identifying proteins that interact with HMGCR.

While specific, published syntheses of mevinolinic acid-based probes are not abundant in the general literature, the principles for their creation are well-established in chemical biology. osu.edu The development of such tools is crucial for a deeper understanding of how mevinolinic acid and its analogues function at a molecular level, providing insights that can guide the design of future therapeutic agents. nih.gov

Future Directions and Emerging Research Frontiers in Mevinolinic Acid Studies

Application of Systems Biology and Metabolic Engineering for Enhanced Bioproduction

The industrial production of mevinolinic acid, primarily through fermentation by the fungus Aspergillus terreus, is a prime target for optimization using advanced bio-engineering strategies. nih.govmdpi.com Systems biology, which seeks a holistic understanding of an organism's complex biological networks, is being integrated with metabolic engineering to create more efficient microbial cell factories. mdpi.comnih.gov This multidisciplinary approach moves beyond single-gene modifications to a comprehensive redesign of cellular metabolism. researchgate.net

Key strategies in this field include:

Omics-Based Analysis: High-throughput technologies like genomics, transcriptomics, proteomics, and metabolomics provide a system-wide view of the cell's response to genetic or environmental changes. This data helps identify metabolic bottlenecks, network rigidity, and global regulatory mechanisms that limit mevinolinic acid synthesis. researchgate.net

Metabolic Modeling and Flux Analysis: Computational models of the metabolic network of A. terreus allow researchers to simulate the flow of metabolites (flux) through various pathways. Techniques such as 13C-Metabolic Flux Analysis (13C-MFA) can trace the path of carbon from substrates to final products, revealing the relative contributions of different metabolic routes and identifying non-intuitive targets for genetic engineering. escholarship.org

Design-Build-Test-Learn (DBTL) Cycle: This iterative engineering cycle is central to modern metabolic engineering. escholarship.org A design is proposed based on systems-level data, the microbial strain is engineered (built), its performance is tested, and the results are used to learn and refine the next design. This systematic process accelerates the development of high-yield strains. plos.org

The goal of these efforts is to rationally engineer host microorganisms to channel metabolic resources more efficiently toward the mevinolinic acid biosynthetic pathway, thereby increasing the final titer, rate, and yield of production. escholarship.org

Discovery of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway for mevinolinic acid (via lovastatin) is complex, involving a set of core enzymes encoded by a dedicated gene cluster. mdpi.com Research has identified key genes such as lovF (encoding a polyketide synthase) and lovA, lovC, and lovD, which encode enzymes for subsequent modification steps. mdpi.com

GeneEncoded Enzyme/FunctionRole in Biosynthesis
lovB Polyketide SynthaseSynthesizes the dihydromonacolin L polyketide backbone. mdpi.com
lovC Enoyl ReductaseWorks in conjunction with LovB during polyketide synthesis. mdpi.com
lovA Cytochrome P450 MonooxygenaseCatalyzes the hydroxylation of dihydromonacolin L to monacolin J. mdpi.com
lovF Polyketide SynthaseSynthesizes the 2-methylbutyryl side chain from acetyl-CoA and malonyl-CoA. mdpi.com
lovD AcyltransferaseAttaches the 2-methylbutyryl side chain to monacolin J, forming lovastatin (B1675250)/mevinolinic acid. mdpi.com

Future research is focused on two main frontiers:

Mining for Novel Enzymes: Microbial genomics has revealed that a large number of biosynthetic gene clusters (BGCs) in fungi and bacteria remain "silent" under standard laboratory conditions. researchgate.net Techniques like co-cultivation, where A. terreus is grown with other microorganisms such as Streptomyces rimosus, are being used to simulate natural competitive environments. nih.govfrontiersin.org These interactions can trigger the expression of silent BGCs, potentially leading to the discovery of novel enzymes or even entirely new pathways for statin-like compounds. researchgate.net

Unraveling Regulatory Networks: The expression of the mevinolinic acid pathway is tightly controlled by complex regulatory networks. Studies have shown that transcription factors like LovE play a crucial role. mdpi.com Understanding how environmental signals and intercellular communication (as seen in co-cultures) influence these regulatory networks is key to unlocking the full biosynthetic potential of the producing organisms.

Development of Advanced Bioreactor Systems and Process Intensification

Translating laboratory discoveries into large-scale industrial production requires sophisticated bioreactor technology and process optimization. Research is moving away from simple batch fermentations toward more controlled and productive systems. Process intensification aims to increase manufacturing output by achieving higher cell densities and product titers, often in shorter time frames. nih.gov

Recent advancements include:

Fed-Batch and Perfusion Cultures: Unlike batch cultures, fed-batch strategies involve the controlled addition of nutrients during fermentation, which can extend the production phase and increase final yield. researchgate.net Perfusion systems, where fresh medium is continuously added and spent medium is removed, allow for the cultivation of extremely high-density cell cultures, significantly intensifying the process. sigmaaldrich.com

Co-culture Bioprocessing: Studies utilizing stirred-tank bioreactors for co-cultures of A. terreus and Streptomyces species have demonstrated that microbial interactions directly impact process kinetics and metabolite production. frontiersin.orgfrontiersin.org For instance, the production of mevinolinic acid can be enhanced or suppressed depending on the inoculation strategy and the specific competing microorganism. frontiersin.org

Process Parameter Optimization: The physical and chemical environment within the bioreactor is critical. Research has shown that the production of mevinolinic acid is highly sensitive to pH. researchgate.net Optimal production is often observed at slightly alkaline initial pH values (e.g., 7.5-8.5), which correlates with efficient utilization of the carbon source. researchgate.net Monitoring and controlling parameters like pH and dissolved oxygen are essential for process intensification. frontiersin.orgnih.gov

A study investigating the co-culture of A. terreus and S. rimosus revealed how the inoculation ratio impacts the final concentration of key metabolites.

Inoculation Ratio (A. terreus : S. rimosus)Mevinolinic Acid ProductionObservation
20:0 (Monoculture)PresentBaseline production in axenic culture. nih.gov
12:8PresentProduction maintained in the presence of the competitor. nih.gov
10:10PresentProduction levels are influenced by the interaction. nih.gov
0:20 (Monoculture)AbsentS. rimosus does not produce mevinolinic acid. nih.gov

Exploration of Mevinolinic Acid's Broader Biological Interactions in Research Models

While the primary target of mevinolinic acid is HMG-CoA reductase, its role in the producing organism and its interactions with other species are complex and ecologically significant. researchgate.netmedchemexpress.com Research using co-culture models provides a window into these interactions, viewing secondary metabolites not just as potential pharmaceuticals but as tools for microbial competition and communication. scbt.com

Studies involving the co-cultivation of A. terreus with various Streptomyces species have shown that the production of mevinolinic acid is part of a "microbial war." frontiersin.org The presence of a competing bacterium can significantly alter the secondary metabolite profile of A. terreus. For example, in addition to changes in mevinolinic acid levels, the fungus may upregulate the production of other compounds like (+)-geodin or butyrolactones as a defensive response. nih.gov These findings suggest that mevinolinic acid's biological role extends beyond simple enzyme inhibition and is part of a sophisticated chemical arsenal (B13267) used to navigate complex microbial communities. frontiersin.orgscbt.com This ecological perspective opens up new avenues for understanding its function and for discovering novel bioactive compounds induced by microbial interactions. researchgate.net

Integration of Computational Modeling with Experimental Research for Predictive Biology

Computational modeling is becoming an indispensable tool for accelerating research and development in mevinolinic acid studies. By simulating complex biological phenomena, these in silico methods provide predictive insights that can guide and refine experimental work. sci-hub.se

Key applications include:

Molecular Docking and Inhibitor Design: Computational techniques are used to model the interaction between mevinolinic acid and its target enzyme, HMG-CoA reductase. researchgate.net These models can predict binding affinities and elucidate the structural basis for its inhibitory activity. This same approach is used to screen libraries of other natural products for potential inhibitory action, as has been done to identify potential inhibitors for viral proteins. researchgate.net

Physicochemical Property Prediction: Molecular modeling can predict the physicochemical properties of a compound. For instance, an analysis of the intermolecular interactions of lovastatin was used to understand its crystal structure and needle-like morphology. sci-hub.se This knowledge is critical for predicting and controlling crystallization during the purification process, which can be a significant manufacturing challenge.

Predictive Metabolic Engineering: As discussed in section 6.1, genome-scale metabolic models can predict the effect of genetic modifications on cell growth and metabolite production. plos.org This allows researchers to test many potential engineering strategies in silico before committing to the time and resource-intensive process of laboratory experiments, making the design of cell factories more efficient and predictable.

The integration of these powerful computational tools with empirical laboratory data creates a synergistic loop, where predictions guide experiments and experimental results refine the models, leading to a deeper understanding and more rapid advancement in the field.

Q & A

Q. What structural features of mevinolinic acid, monoammonium salt influence its interaction with cytochrome P450 (CYP) enzymes?

Mevinolinic acid, monoammonium salt exhibits a conformation that facilitates specific binding to CYP3A enzymes due to its stereochemical arrangement and functional groups (e.g., hydroxyl or carboxyl moieties). These structural elements enable selective interactions with enzyme active sites, modulating reaction kinetics and metabolic pathways . Researchers should prioritize crystallographic studies or molecular docking simulations to map binding interfaces and validate structural specificity.

Q. How can soluble salts like mevinolinic acid, monoammonium salt be prepared and purified for in vitro studies?

Standard salt preparation involves neutralization reactions between mevinolinic acid and ammonium hydroxide under controlled pH (typically 6–8). Post-synthesis, purification via recrystallization or column chromatography ensures removal of unreacted precursors. High-performance liquid chromatography (HPLC) with a mobile phase of methanol-ammonium acetate-acetic acid (67:33:1) is recommended for purity validation, achieving >90% recovery rates .

Q. What analytical methods are critical for confirming the identity of mevinolinic acid, monoammonium salt in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is essential for detecting the compound in complex samples. Use high-purity ammonium salts in buffer preparation to minimize contamination, as impurities can interfere with ionization efficiency. Confirmatory tests for cations (e.g., ammonium via Nessler's reagent) and anions (e.g., sulfate via barium chloride) should accompany spectroscopic analyses .

Advanced Research Questions

Q. How does mevinolinic acid, monoammonium salt modulate CYP3A4 enzyme kinetics, and what experimental designs resolve contradictory metabolic data?

The compound acts as a competitive or non-competitive CYP3A4 inhibitor, depending on substrate concentration and binding affinity. To resolve contradictions, employ in vitro assays with human liver microsomes, varying cofactors (e.g., NADPH) and inhibitor concentrations. Kinetic parameters (Km, Vmax) should be calculated using Lineweaver-Burk plots, while metabolic stability studies (half-life, intrinsic clearance) clarify pathway dominance .

Q. What methodologies optimize the hydrolysis of mevinolinic acid, monoammonium salt to isolate glycyrrhetinic acid for mechanistic studies?

Acid hydrolysis (e.g., HCl at 80°C for 4–6 hours) cleaves the ammonium moiety, yielding glycyrrhetinic acid. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using solvent extraction (ethyl acetate/water). HPLC with UV detection (250 nm) confirms ≥95% purity, critical for downstream assays like HMG-CoA reductase inhibition .

Q. How do impurities in mevinolinic acid, monoammonium salt impact its activity as an HMGCR inhibitor, and how are these impurities quantified?

Residual solvents or byproducts (e.g., unreacted mevinolinic acid) can alter HMGCR binding affinity. Use gas chromatography (GC) for volatile impurities and inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants. Activity assays comparing commercial batches with in-house purified samples reveal impurity-driven variability in IC50 values .

Q. What strategies mitigate interference from ammonium salts in LC-MS analysis of mevinolinic acid, monoammonium salt metabolites?

Replace ammonium bicarbonate buffers with volatile alternatives (e.g., formic acid) to reduce ion suppression. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates metabolites while removing salt-derived noise. Method validation should include spike-and-recovery experiments in plasma or hepatocyte lysates to ensure sensitivity (LOQ ≤1 ng/mL) .

Methodological Notes

  • Enzyme Assays: Use recombinant CYP3A4 isoforms and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for high-throughput screening .
  • Synthetic Optimization: Adjust reaction stoichiometry and temperature to maximize monoammonium salt yield (>60%) over diammonium byproducts .
  • Data Interpretation: Cross-validate metabolic stability results with in silico tools (e.g., Simcyp) to predict in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.